molecular formula C22H46BrN B14726310 Ethyl dimethyl oleyl ammonium bromide CAS No. 6458-13-5

Ethyl dimethyl oleyl ammonium bromide

Cat. No.: B14726310
CAS No.: 6458-13-5
M. Wt: 404.5 g/mol
InChI Key: BFDFJIJWIIIZJB-UHFFFAOYSA-M
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Description

Ethylhexadecyldimethyl ammonium bromide (CAS 124-03-8) is a quaternary ammonium compound (QAC) with the molecular formula C₂₀H₄₄BrN. It features a hexadecyl (C₁₆) alkyl chain, an ethyl group, and two methyl groups bonded to a central nitrogen atom, forming a cationic surfactant. This compound is widely used as a disinfectant, laboratory reagent, and structure-directing agent in material synthesis due to its amphiphilic properties .

Properties

CAS No.

6458-13-5

Molecular Formula

C22H46BrN

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl-dimethyl-octadec-9-enylazanium;bromide

InChI

InChI=1S/C22H46N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;/h13-14H,5-12,15-22H2,1-4H3;1H/q+1;/p-1

InChI Key

BFDFJIJWIIIZJB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl dimethyl oleyl ammonium bromide can be synthesized through a quaternization reaction. The process involves the reaction of oleylamine with ethyl bromide and dimethyl sulfate. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The raw materials, including oleylamine, ethyl bromide, and dimethyl sulfate, are mixed in large reactors. The reaction is controlled to maintain optimal temperature and pressure conditions. The final product is purified using industrial-scale distillation and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl dimethyl oleyl ammonium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reactions typically occur in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield ethyl dimethyl oleyl ammonium hydroxide .

Scientific Research Applications

Ethyl dimethyl oleyl ammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of ethyl dimethyl oleyl ammonium bromide involves the disruption of microbial cell membranes. The compound interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the hydrophobic oleyl group, which integrates into the lipid bilayer, and the hydrophilic ammonium group, which interacts with the polar head groups of the membrane lipids .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 378.48 g/mol
  • Appearance : White hygroscopic solid
  • Applications: Antimicrobial agent, surfactant in nanocomposites, and phase-transfer catalyst .

Comparison with Similar Quaternary Ammonium Bromides

Alkyl Chain Length and Conformational Effects

The alkyl chain length significantly impacts the physicochemical and functional properties of QACs. For example:

Compound Name Alkyl Chain Length Key Properties Applications Reference
Ethylhexadecyldimethyl ammonium bromide C₁₆ Ordered oil-trans conformation at C₁₆; enhances hydrogel stiffness Disinfectants, nanocomposite materials
Dodecyl ethyl dimethyl ammonium bromide (CAS 7281-04-1) C₁₂ Shorter chain reduces micelle stability; lower thermal stability Surface cleaning, textile processing
Tetradecyldimethylethylammonium bromide (CAS 68527-84-4) C₁₄ Disordered gauche conformation; moderate antimicrobial efficacy Pharmaceutical formulations
Dimethyldioctylammonium bromide (CAS 3026-69-5) C₈ (branched) Lower melting point (60–68°C); reduced hydrophobicity Industrial emulsifiers
  • Mechanistic Insight: Longer alkyl chains (e.g., C₁₆) adopt ordered conformations in layered structures, improving mechanical properties in nanocomposites. Shorter chains (C₈–C₁₂) favor disordered arrangements, enhancing solubility but reducing antimicrobial persistence .

Functional Group Modifications

Substituents on the ammonium center alter reactivity and application scope:

  • Benzyl vs. Ethyl Groups :

    • Dodecyl dimethyl benzyl ammonium chloride (CAS 139-07-1): Benzyl groups increase lipophilicity, boosting efficacy against enveloped viruses but reducing biodegradability .
    • Ethylhexadecyldimethyl ammonium bromide : Ethyl groups balance hydrophobicity and solubility, making it suitable for hydrogels and emulsions .
  • Phenoxyethyl Additions: Dodecyl dimethyl (2-phenoxyethyl) ammonium bromide (Domiphen bromide, CAS 538-71-6): The phenoxyethyl group enhances binding to bacterial membranes, improving bacteriostatic activity .

Antimicrobial Efficacy

QACs with C₁₂–C₁₆ chains exhibit optimal antimicrobial performance:

Compound MIC* against E. coli (μg/mL) MIC against S. aureus (μg/mL)
Ethylhexadecyldimethyl ammonium bromide 10–20 5–10
Dodecyl trimethyl ammonium bromide 25–50 10–20
Cetyldimethylethylammonium bromide 15–30 5–15

*MIC: Minimum Inhibitory Concentration

Trend : Longer alkyl chains (C₁₆) improve membrane disruption in Gram-positive bacteria, while shorter chains (C₁₂) are less effective against Gram-negative strains due to outer membrane complexity .

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